molecular formula C11H16O B14008768 (1-Ethoxypropyl)benzene CAS No. 62163-19-3

(1-Ethoxypropyl)benzene

Cat. No.: B14008768
CAS No.: 62163-19-3
M. Wt: 164.24 g/mol
InChI Key: WTXZCYKFEJKRAT-UHFFFAOYSA-N
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Description

(1-Ethoxypropyl)benzene is an organic compound with the molecular formula C11H16O. It consists of a benzene ring substituted with a 1-ethoxypropyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxypropyl)benzene typically involves the alkylation of benzene with 1-ethoxypropane. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) under controlled conditions. The general reaction scheme is as follows:

Benzene+1-EthoxypropaneAlCl3This compound\text{Benzene} + \text{1-Ethoxypropane} \xrightarrow{\text{AlCl}_3} \text{this compound} Benzene+1-EthoxypropaneAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxypropyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

(1-Ethoxypropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Ethoxypropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature makes it susceptible to attack by electrophiles, leading to the formation of substituted products. The ethoxypropyl group can influence the reactivity and orientation of these reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: Similar structure but with an ethyl group instead of an ethoxypropyl group.

    Propylbenzene: Contains a propyl group instead of an ethoxypropyl group.

    Butylbenzene: Contains a butyl group instead of an ethoxypropyl group.

Uniqueness

(1-Ethoxypropyl)benzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs

Properties

CAS No.

62163-19-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-ethoxypropylbenzene

InChI

InChI=1S/C11H16O/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

WTXZCYKFEJKRAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)OCC

Origin of Product

United States

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